

physical and chemical properties of 2-Amino-3,4-dimethylbenzoic acid

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Compound of Interest

Compound Name: 2-Amino-3,4-dimethylbenzoic acid

Cat. No.: B1267761

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An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-3,4-dimethylbenzoic acid**. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on reported properties and general methodologies applicable to similar compounds.

Chemical Identity and Physical Properties

2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid derivative. Its core structure consists of a benzoic acid scaffold substituted with an amino group and two methyl groups.

Table 1: Identifiers and Key Physical Properties of **2-Amino-3,4-dimethylbenzoic Acid**

Property	Value	Source(s)
CAS Number	50419-58-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₁ NO ₂	[2] [5]
Molecular Weight	165.19 g/mol	[5]
Appearance	White to light yellow or pale brown powder/crystals.	[1] [2] [6]
Melting Point	180°C (with decomposition)	[1] [2]
Boiling Point (Predicted)	340.3 ± 30.0 °C	[1]
Solubility	Slightly soluble in water.	[1] [5]
pKa (Predicted)	5.18 ± 0.10	[1]

Chemical Properties and Reactivity

As a substituted anthranilic acid, **2-Amino-3,4-dimethylbenzoic acid** exhibits the characteristic reactivity of both an aromatic amine and a carboxylic acid. The amino group can undergo reactions such as acylation and diazotization, while the carboxylic acid group can be esterified or converted to an amide. The aromatic ring is susceptible to electrophilic substitution, with the positions of substitution being influenced by the existing activating groups (amino and methyl) and the deactivating group (carboxyl).

This compound is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **2-Amino-3,4-dimethylbenzoic acid** are not readily available. However, general procedures for analogous compounds can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the amination of a corresponding halogenated dimethylbenzoic acid or the oxidation of a dimethylaniline derivative followed by functional group manipulations. For instance, a common method for synthesizing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.

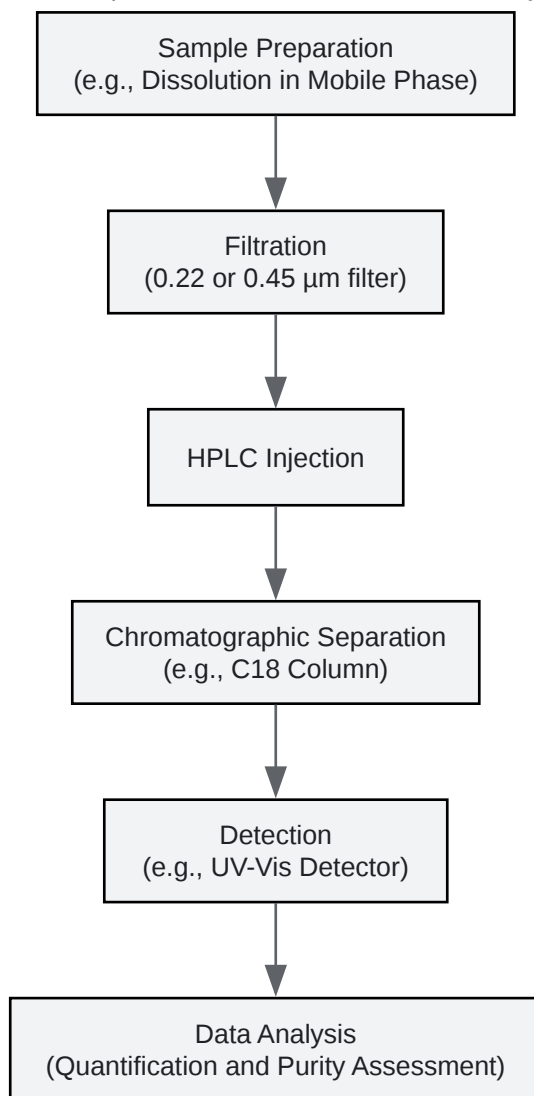
General Purification Protocol

Purification of aminobenzoic acids is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures. The choice of solvent depends on the solubility of the compound and any impurities.

General Analytical Methodologies

The analysis of aminobenzoic acids and their derivatives is commonly performed using High-Performance Liquid Chromatography (HPLC). A general workflow for the analysis of a related compound, 2-Amino-3-methoxybenzoic acid, is presented below and can be adapted for **2-Amino-3,4-dimethylbenzoic acid**.^[7]

General Experimental Workflow for HPLC Analysis



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Caption: General workflow for the HPLC analysis of an aminobenzoic acid derivative.

A typical HPLC method would utilize a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.^{[7][8][9][10][11]}

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Amino-3,4-dimethylbenzoic acid** are not widely published. However, theoretical studies and experimental data for closely related compounds, such as 2-amino-3-methylbenzoic acid, can provide insights into the expected spectral features.[\[12\]](#)[\[13\]](#)

- ¹H NMR: Protons on the aromatic ring, the amino group, the carboxylic acid, and the two methyl groups would be expected to give distinct signals.
- ¹³C NMR: The spectrum would show signals for the nine carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.
- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the aromatic and methyl groups.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol) would be expected, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity of **2-Amino-3,4-dimethylbenzoic acid** or its involvement in any signaling pathways. While some substituted benzoic acid derivatives have been investigated for various biological activities, including as enzyme inhibitors or receptor antagonists, the specific effects of this compound remain to be elucidated.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

The general signaling pathways for amino acids, such as the mTOR pathway, are well-documented, but there is no evidence to suggest that **2-Amino-3,4-dimethylbenzoic acid** plays a role in these processes.[\[18\]](#)

Safety and Handling

2-Amino-3,4-dimethylbenzoic acid is classified as an irritant.[\[1\]](#)[\[2\]](#) Standard laboratory safety precautions should be taken when handling this compound, including the use of personal

protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available public data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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